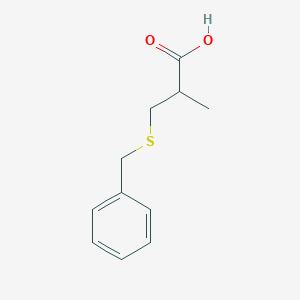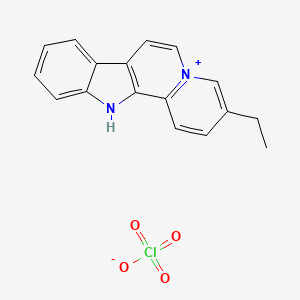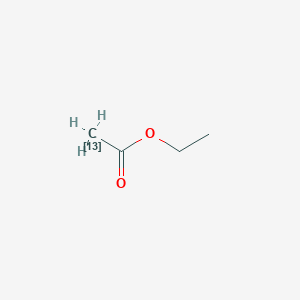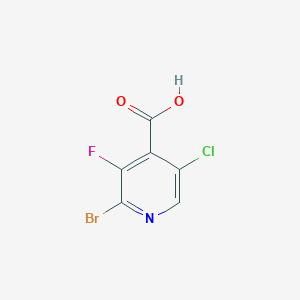
2-Bromo-5-chloro-3-fluoroisonicotinic acid
説明
2-Bromo-5-chloro-3-fluoroisonicotinic acid is a halogenated compound that is of interest in various fields of chemistry and medicine due to its potential as a building block for more complex molecules. While the specific compound is not directly discussed in the provided papers, related compounds with similar halogen substitutions on aromatic rings are frequently explored for their reactivity and potential applications in synthesis and drug development.
Synthesis Analysis
The synthesis of halogenated pyridines, such as 2-Bromo-5-chloro-3-fluoroisonicotinic acid, often involves halogen dance reactions, as described in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine . This method allows for the introduction of various halogens onto the pyridine ring, which can be further functionalized. The chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, has been achieved using catalytic amination conditions, demonstrating the potential for selective substitution reactions on halogenated pyridines .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. The electron-withdrawing or -donating effects of the halogens can affect the reactivity of the compound. For instance, the reactivity order of halogen substitutions on purine nucleosides was found to be influenced by the nature of the halogen, which is relevant for understanding the reactivity of halogenated pyridines as well .
Chemical Reactions Analysis
The chemical reactivity of halogenated compounds, including those similar to 2-Bromo-5-chloro-3-fluoroisonicotinic acid, is often explored through nucleophilic aromatic substitution (SNAr) reactions. For example, selective substitution of the 3-fluoro group in 5-bromo-2-chloro-3-fluoropyridine under SNAr conditions has been achieved, highlighting the potential for site-selective chemical transformations . Additionally, the kinetics of degradation of 5-fluorouracil by halogens indicates that halogenated compounds can undergo specific second-order kinetic patterns in their reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are largely determined by the nature and position of the halogen atoms on the aromatic ring. These properties can influence the compound's stability, reactivity, and biological activity. For instance, the biological activities of halogenated abscisic acid derivatives were found to be dependent on the specific halogens present, which suggests that the physical and chemical properties of 2-Bromo-5-chloro-3-fluoroisonicotinic acid could also be influenced by its halogen substituents .
科学的研究の応用
Chemoselective Functionalization
A significant application of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, is demonstrated through chemoselective amination. This process involves catalytic conditions that favor bromide substitution, revealing the compound's versatility in selective organic transformations. The methodology showcases the ability to manipulate halogenated pyridines for developing compounds with potential pharmacological activities or as intermediates in complex organic synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Versatile Synthesis of Fluoropyridines
Another application involves the synthesis of 3,5-disubstituted 2-fluoropyridines from 5-bromo-2-fluoro-3-pyridylboronic acid, demonstrating the compound's role in creating structurally diverse pyridines. This synthetic route underscores the potential of halogenated compounds in facilitating the construction of molecules with varied substituents, expanding the chemical space for drug discovery and materials science (Sutherland & Gallagher, 2003).
Comparative DFT Study
The compound's analogs have been subjected to a detailed computational analysis to understand their reactivity, acidity, and vibrational spectra. Such studies are crucial for predicting the behavior of halogenated compounds in various chemical environments, providing insights into their potential applications in designing more efficient reaction conditions and understanding the fundamental properties of halogen substituents (Srivastava et al., 2015).
Structural Manifolds Creation
Research has also focused on the conversion of intermediates like 5-chloro-2,3-difluoropyridine into various halopyridines and pyridinecarboxylic acids. This transformation process highlights the adaptability of halogenated pyridines in synthesizing a range of compounds from a common precursor, indicating their significant role in organic synthesis and potential industrial applications (Schlosser & Bobbio, 2002).
Safety And Hazards
特性
IUPAC Name |
2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYYWFRDLOAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451381 | |
| Record name | 2-Bromo-5-chloro-3-fluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-fluoroisonicotinic acid | |
CAS RN |
514798-01-7 | |
| Record name | 2-Bromo-5-chloro-3-fluoro-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514798-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloro-3-fluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



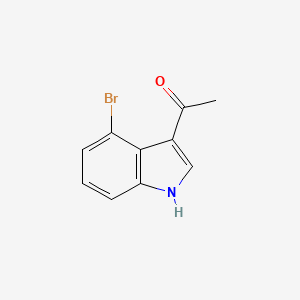
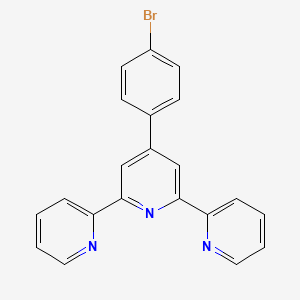
![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)
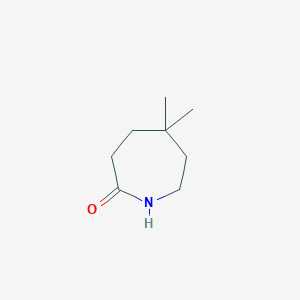

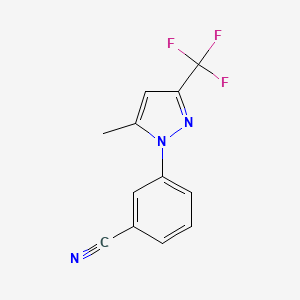
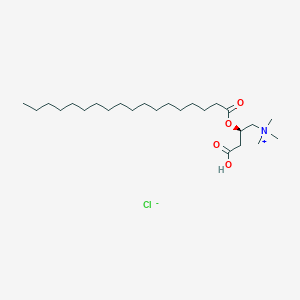
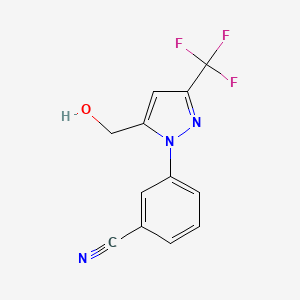

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)
